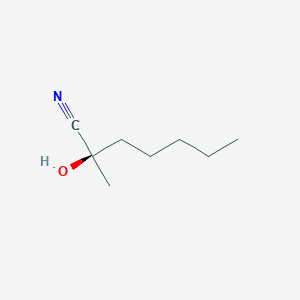

(r)-2-Hydroxy-2-methyl-heptanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(r)-2-Hydroxy-2-methyl-heptanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

(R)-2-Hydroxy-2-methyl-heptanenitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that are critical in developing active pharmaceutical ingredients (APIs). For instance, it has been reported as a precursor in synthesizing compounds with therapeutic effects against several diseases .

2. Chiral Auxiliary

Due to its chiral nature, this compound serves as a chiral auxiliary in asymmetric synthesis. This application is crucial in the production of enantiomerically pure drugs, which often exhibit different biological activities depending on their stereochemistry .

Industrial Applications

1. Perfume Industry

this compound has been identified as a potential perfuming ingredient, contributing to green and earthy-rooty fragrance notes. Its application in this sector highlights its versatility beyond pharmaceuticals .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound as a key intermediate in synthesizing antiviral agents. The research highlighted how modifications to the nitrile group could enhance the compound's efficacy against viral infections. The results indicated a significant increase in antiviral activity when specific functional groups were introduced at the heptane backbone .

Case Study 2: Development of Anti-cancer Drugs

Another notable application involved using this compound in developing anti-cancer drugs. Researchers utilized this compound to create derivatives that showed promising results in inhibiting tumor growth in vitro. The study emphasized the importance of stereochemistry in enhancing the bioactivity of these compounds .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for APIs | Essential for developing enantiomerically pure drugs |

| Organic Chemistry | Chiral auxiliary for asymmetric synthesis | Enhances selectivity in reactions |

| Perfume Industry | Ingredient for fragrances | Contributes to green and earthy notes |

| Antiviral Agents | Key intermediate for antiviral drug synthesis | Modifications enhance efficacy |

| Anti-cancer Drugs | Development of drug derivatives | Promising results in inhibiting tumor growth |

化学反応の分析

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively.

Key Data :

-

Hydrolysis in acidic media typically requires elevated temperatures (~100°C) and yields >80% carboxylic acid.

-

Basic conditions may produce partial racemization at the chiral center due to enolate formation .

Dehydration Reactions

The β-hydroxynitrile structure facilitates dehydration to form α,β-unsaturated nitriles.

| Conditions | Product | Catalyst/Reagent |

|---|---|---|

| Acid (H₂SO₄, Δ) | 2-Methyl-1-heptenenitrile | Concentrated sulfuric acid or P₂O₅ . |

| Enzymatic (4-OT P1A) | Same as above | Enzyme-mediated dehydration observed in analogs . |

Kinetics :

-

UV spectroscopy at 234 nm monitors the formation of unsaturated nitriles via conjugation .

-

Enzymatic dehydration proceeds at room temperature but with slower kinetics (~20 hours) .

Esterification of the Hydroxyl Group

The hydroxyl group reacts with acylating agents to form esters.

| Reagent | Product | Conditions |

|---|---|---|

| Acetic anhydride | 2-Acetoxy-2-methylheptanenitrile | Pyridine, 0–25°C, 12 hours . |

| Benzoyl chloride | 2-Benzoyloxy-2-methylheptanenitrile | DMAP catalyst, inert atmosphere. |

Stereochemical Integrity :

-

Esterification preserves the (R)-configuration at the chiral center due to mild reaction conditions .

Nucleophilic Additions to the Nitrile

The nitrile group participates in nucleophilic additions, forming imines or thioamides.

| Reagent | Product | Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-Hydroxy-2-methylheptanimine | High-pressure NH₃, 100°C . |

| Hydrogen sulfide | 2-Hydroxy-2-methylheptanothioamide | H₂S gas, Cu(II) catalyst. |

Challenges :

Oxidation of the Hydroxyl Group

Controlled oxidation converts the hydroxyl group to a ketone, though overoxidation risks exist.

| Reagent | Product | Conditions |

|---|---|---|

| PCC (Pyridinium chlorochromate) | 2-Oxo-2-methylheptanenitrile | Anhydrous CH₂Cl₂, 0°C . |

| CrO₃/H₂SO₄ | Same as above | Risk of nitrile hydrolysis . |

Yield Optimization :

Cross-Coupling Reactions

Enzyme-catalyzed aldol couplings with aldehydes are feasible, as demonstrated in structural analogs .

| Partner | Product | Catalyst |

|---|---|---|

| Propanal | 2-Hydroxy-2,3-dimethyl-4-oxoheptanenitrile | 4-OT P1A enzyme, pH 7.3 . |

Mechanism :

特性

CAS番号 |

135362-75-3 |

|---|---|

分子式 |

C8H15NO |

分子量 |

141.21 g/mol |

IUPAC名 |

(2R)-2-hydroxy-2-methylheptanenitrile |

InChI |

InChI=1S/C8H15NO/c1-3-4-5-6-8(2,10)7-9/h10H,3-6H2,1-2H3/t8-/m1/s1 |

InChIキー |

QAXOKMZVYDLXEW-MRVPVSSYSA-N |

SMILES |

CCCCCC(C)(C#N)O |

異性体SMILES |

CCCCC[C@](C)(C#N)O |

正規SMILES |

CCCCCC(C)(C#N)O |

同義語 |

(R)-2-HYDROXY-2-METHYL-HEPTANENITRILE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。